N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide: is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Attachment of the Phenoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzothiazole ring’s ability to emit fluorescence under certain conditions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new polymers and as an additive in the production of high-performance materials .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isobutoxybenzamide
Comparison: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-17-11-12-19-20(14-17)28-22(23-19)24-21(25)15-7-6-10-18(13-15)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJWKYEDDLSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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